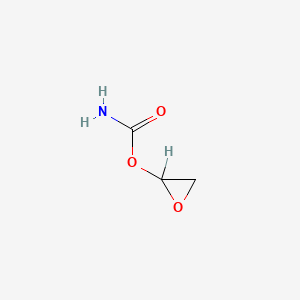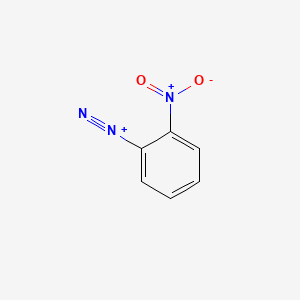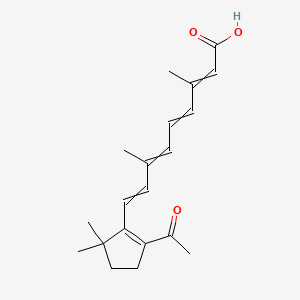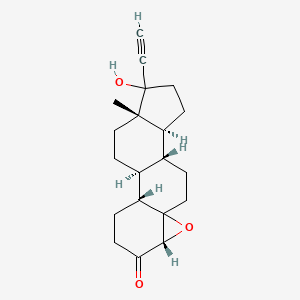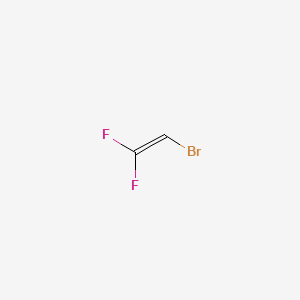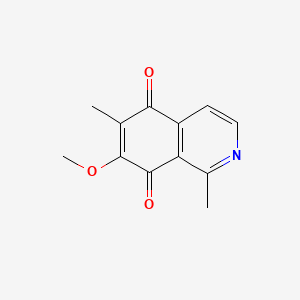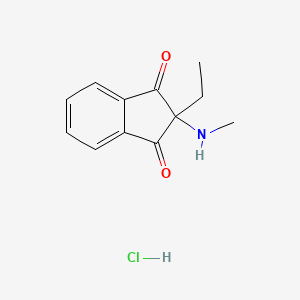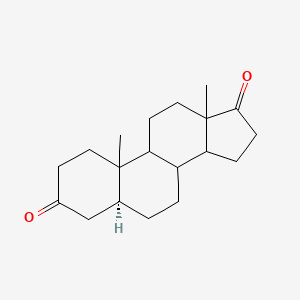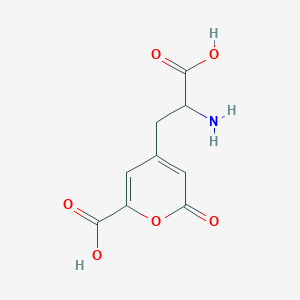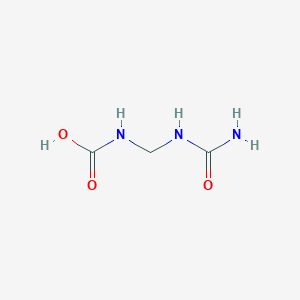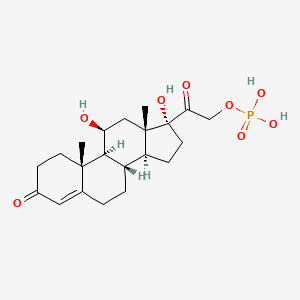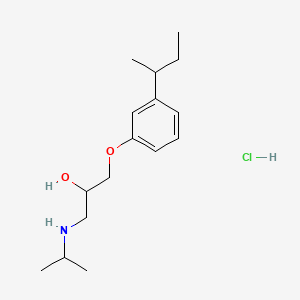
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butylphenoxy group, a hydroxy group, and an isopropylamino group, all attached to a propane backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol typically involves the reaction of butylphenol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include butylphenol, epichlorohydrin, isopropylamine, and hydrochloric acid.
化学反应分析
Types of Reactions
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
- 1-Phenoxy-2-hydroxy-3-isopropylaminopropane hydrochloride
- 1-Butylphenoxy-2-hydroxy-3-methylaminopropane hydrochloride
- 1-Butylphenoxy-2-hydroxy-3-ethylaminopropane hydrochloride
Uniqueness
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
43159-63-3 |
|---|---|
分子式 |
C16H28ClNO2 |
分子量 |
301.9 g/mol |
IUPAC 名称 |
1-(3-butan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-5-13(4)14-7-6-8-16(9-14)19-11-15(18)10-17-12(2)3;/h6-9,12-13,15,17-18H,5,10-11H2,1-4H3;1H |
InChI 键 |
VGMPJSQAUDTPGT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=CC=C1)OCC(CNC(C)C)O.Cl |
规范 SMILES |
CCC(C)C1=CC(=CC=C1)OCC(CNC(C)C)O.Cl |
同义词 |
1-((1-methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol 1-butylphenoxy-2-hydroxy-3-isopropylaminopropane hydrochloride Ko 1124 Ko-1124 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



